1-(2,2-dimethylpropanoyl)-N-(4-methylbenzyl)piperidine-4-carboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(4-methylbenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylpropanoyl)-N-(4-methylbenzyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride.
Addition of the 2,2-dimethylpropanoyl group: This can be done through acylation reactions using reagents like 2,2-dimethylpropanoyl chloride.
Attachment of the 4-methylbenzyl group: This step involves the reaction of the intermediate compound with 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethylpropanoyl)-N-(4-methylbenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems, including potential interactions with receptors or enzymes.
Medicine: Investigated for its potential analgesic or anesthetic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-methylbenzyl)piperidine-4-carboxamide likely involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the observed pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-dimethylpropanoyl)-N-benzylpiperidine-4-carboxamide: Similar structure but lacks the 4-methyl group on the benzyl ring.
1-(2,2-dimethylpropanoyl)-N-(4-chlorobenzyl)piperidine-4-carboxamide: Similar structure but has a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness
1-(2,2-dimethylpropanoyl)-N-(4-methylbenzyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which can influence its pharmacological properties and reactivity. The presence of the 4-methyl group on the benzyl ring can affect its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14-5-7-15(8-6-14)13-20-17(22)16-9-11-21(12-10-16)18(23)19(2,3)4/h5-8,16H,9-13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZBKPYROBCJPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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